![molecular formula C12H16F3N B2621048 (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 912291-11-3](/img/structure/B2621048.png)
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine” is a chemical compound with the CAS number 912291-11-3 . It has a molecular weight of 231.26 and a molecular formula of C12H16F3N .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a trifluoromethyl group and a propyl group with an additional methyl group . The exact 3D structure is not provided in the search results.Mecanismo De Acción
The mechanism of action of (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine involves the activation of serotonin receptors in the brain. It specifically targets the 5-HT2A and 5-HT2C receptors and induces a range of physiological effects, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to induce changes in serotonin levels, alter the activity of various neurotransmitters, and affect the regulation of various physiological processes such as sleep, appetite, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine in lab experiments include its selective activation of serotonin receptors, its ability to induce specific physiological effects, and its potential for investigating the role of serotonin in various physiological and pathological conditions. However, the limitations of using this compound include its potential for inducing adverse effects, its complex synthesis process, and its limited availability.
Direcciones Futuras
There are several future directions for research involving (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine. These include investigating its potential for treating various psychiatric and neurological disorders, exploring its role in the regulation of circadian rhythms, and developing novel compounds based on its structure for use in drug discovery. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for inducing adverse effects.
Métodos De Síntesis
The synthesis of (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine is a complex process that involves multiple steps. The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with isobutylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine has been extensively used in scientific research as a tool for studying the central nervous system. It acts as a selective serotonin receptor agonist and has been used to investigate the role of serotonin in various physiological and pathological conditions.
Propiedades
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-9(2)7-16-8-10-4-3-5-11(6-10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHUWDZYTSQJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

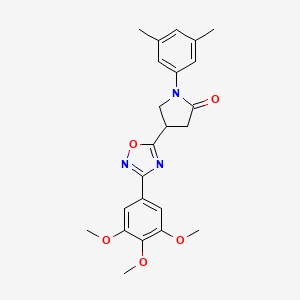
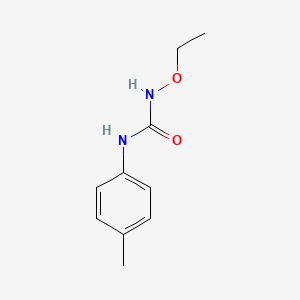

![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2620972.png)
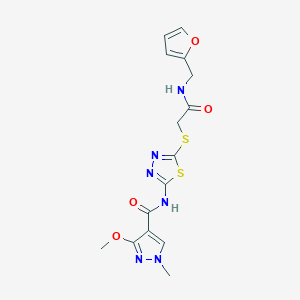
![N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2620977.png)
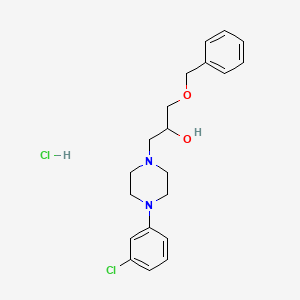

![N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2620982.png)
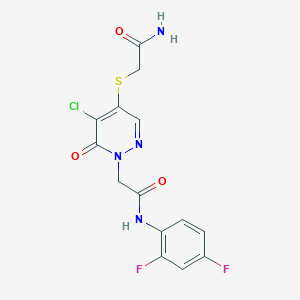
![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620984.png)

![N-(4-ethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2620987.png)
![[(3R)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2620988.png)